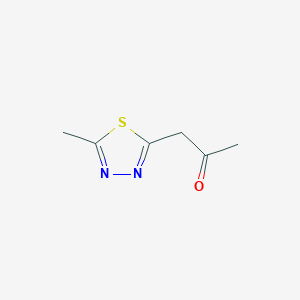

1-(5-methyl-1,3,4-thiadiazol-2-yl)propan-2-one

Description

Historical Context and Evolution of Thiadiazole Chemistry

Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. isres.orgwikipedia.org They exist in four isomeric forms: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole (B1197879). isres.org Among these, the 1,3,4-thiadiazole scaffold has been the most extensively studied. japsonline.com

The chemistry of thiadiazoles dates back to the 19th century, but significant interest in these compounds surged in the mid-20th century with the discovery of their wide-ranging biological activities. isres.org Early research focused on the synthesis and characterization of the basic thiadiazole ring. wisdomlib.org Common synthetic routes involve the cyclization of thiosemicarbazides, dithiocarbazates, or acylhydrazines. sbq.org.brnih.gov

Over the decades, the evolution of thiadiazole chemistry has been driven by the discovery of its derivatives' pharmacological properties. Compounds incorporating the 1,3,4-thiadiazole ring have been found to exhibit a broad spectrum of activities, including antimicrobial, anti-inflammatory, anticonvulsant, anticancer, and antifungal properties. isres.orgjapsonline.comrsc.org This has led to the development of several commercially successful drugs, such as the diuretic Acetazolamide, the antimicrobial Cefazolin, and the antifungal agent Methazolamide, cementing the importance of the thiadiazole moiety in medicinal chemistry. japsonline.comresearchgate.net The stability of the aromatic ring and its ability to act as a hydrogen bond acceptor are key features contributing to its biological efficacy. isres.orgrsc.org

Structural Classification and Nomenclature of the Compound

1-(5-Methyl-1,3,4-thiadiazol-2-yl)propan-2-one belongs to the class of heterocyclic ketones. Its structure is characterized by a central 1,3,4-thiadiazole ring. This five-membered aromatic ring contains a sulfur atom at position 1, and two nitrogen atoms at positions 3 and 4.

The systematic IUPAC name, this compound, precisely describes its molecular architecture:

1,3,4-thiadiazol : This indicates the core heterocyclic ring system.

5-methyl : A methyl group (-CH₃) is attached to the carbon atom at position 5 of the thiadiazole ring.

propan-2-one : A three-carbon ketone group where the carbonyl (C=O) is on the second carbon.

1-(...)- : The propan-2-one moiety is connected via its first carbon atom (the methylene (B1212753) group, -CH₂-) to the carbon atom at position 2 of the thiadiazole ring.

The compound is an organic molecule that features both an aromatic heterocyclic system and an aliphatic ketone functional group.

Table 1: Chemical Identification of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 85730-44-5 |

| Molecular Formula | C₆H₈N₂OS |

| Molecular Weight | 156.21 g/mol |

| Canonical SMILES | CC1=NN=C(S1)CC(=O)C |

Data sourced from available chemical databases. bldpharm.com

Fundamental Research Interests in Heterocyclic Ketone Systems

Heterocyclic compounds are a cornerstone of modern organic and medicinal chemistry, with a majority of pharmaceuticals containing at least one heterocyclic ring. jocpr.comresearchgate.net The inclusion of heteroatoms like nitrogen, sulfur, and oxygen introduces unique electronic properties and opportunities for hydrogen bonding, which are often crucial for biological activity. isres.org

Heterocyclic ketones, specifically, are of fundamental interest for several reasons:

Synthetic Versatility : The ketone functional group is highly reactive and serves as a versatile handle for a wide array of chemical transformations. It can participate in reactions such as nucleophilic additions, condensations, and reductions, making these compounds valuable intermediates for synthesizing more complex molecules. researchgate.netacs.org

Biological Activity : The combination of a heterocyclic nucleus and a ketone moiety is a common feature in many pharmacologically active molecules. nih.gov The ketone group can act as a hydrogen bond acceptor, interacting with biological targets like enzymes and receptors. Research has shown that heterocyclic ketones can possess potent antimitotic, anticancer, and antimicrobial activities. nih.gov

Scaffolding for Drug Design : The heterocyclic ketone framework provides a rigid scaffold that can be systematically modified. By altering the substituents on the heterocyclic ring or the ketone side chain, chemists can fine-tune the molecule's steric and electronic properties to optimize its interaction with a specific biological target, a key strategy in structure-activity relationship (SAR) studies. nih.gov

The 1,3,4-thiadiazole ring, in particular, is considered a "privileged scaffold" in medicinal chemistry due to its proven track record in a wide range of therapeutic areas. jocpr.comsemanticscholar.org The addition of a ketone functional group to this scaffold creates a molecule with significant potential for novel biological applications.

Current Research Landscape and Unexplored Avenues for this compound

The current research landscape for this compound appears to be in its nascent stages. While the compound is cataloged with a CAS number (85730-44-5) and is commercially available from chemical suppliers for research purposes, there is a notable lack of dedicated studies on its synthesis, characterization, or application in the peer-reviewed scientific literature. bldpharm.com

The primary interest in this molecule likely stems from its potential as a building block for more complex chemical structures, leveraging the reactivity of the ketone group. However, direct investigation into the intrinsic properties and activities of the compound itself remains an underexplored area.

Given the extensive and diverse biological activities associated with the 1,3,4-thiadiazole core, several unexplored avenues for research on this compound can be proposed:

Table 2: Potential Research Avenues

| Research Area | Rationale and Approach |

|---|---|

| Antimicrobial Activity | Many 1,3,4-thiadiazole derivatives exhibit potent antibacterial and antifungal properties. nih.govresearchgate.net The compound could be screened against a panel of pathogenic bacteria and fungi to determine its efficacy. |

| Anticancer Properties | The thiadiazole scaffold is present in numerous compounds investigated for their cytotoxic effects against various cancer cell lines. nih.govnih.govresearchgate.net Research could involve evaluating its antiproliferative activity against human cancer cell lines. |

| Anti-inflammatory Effects | Derivatives of 1,3,4-thiadiazole have been reported to possess anti-inflammatory and analgesic activities. japsonline.comjocpr.com The compound could be tested in in-vitro and in-vivo models of inflammation. |

| Enzyme Inhibition | The nitrogen and sulfur atoms in the thiadiazole ring can coordinate with metal ions in enzyme active sites. Studies could explore its potential as an inhibitor for enzymes like carbonic anhydrase or kinases, which are known targets for thiadiazole-based drugs. rsc.orgresearchgate.net |

| Synthetic Intermediate | The ketone functionality can be used to synthesize a library of derivatives, such as Schiff bases, hydrazones, or pyrazolines, which themselves are classes of compounds with significant biological interest. |

Structure

3D Structure

Properties

IUPAC Name |

1-(5-methyl-1,3,4-thiadiazol-2-yl)propan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2OS/c1-4(9)3-6-8-7-5(2)10-6/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMRWQAIFDACOMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)CC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 5 Methyl 1,3,4 Thiadiazol 2 Yl Propan 2 One and Its Precursors

Strategies for the Formation of the 1,3,4-Thiadiazole (B1197879) Heterocycle

The synthesis of the 1,3,4-thiadiazole ring is a cornerstone of many medicinal and materials chemistry research programs. A variety of methods have been developed for the construction of this valuable heterocyclic scaffold.

Cyclization Reactions from Thiosemicarbazide (B42300) Derivatives

A prevalent and versatile method for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles commences with thiosemicarbazide or its derivatives. nih.govsbq.org.br The general mechanism involves the acylation of the thiosemicarbazide followed by a dehydration-cyclization step. nih.gov This process is often facilitated by the use of acidic catalysts.

For the synthesis of precursors to the target molecule, such as 2-amino-5-methyl-1,3,4-thiadiazole (B108200), thiosemicarbazide can be reacted with acetic acid in the presence of a dehydrating agent like polyphosphoric acid. google.com This reaction proceeds with good yields, providing a key intermediate for further functionalization. Another approach involves the direct cyclization of thiosemicarbazide with acetyl chloride. nih.gov

The reaction conditions for the synthesis of 2-amino-5-alkyl-1,3,4-thiadiazoles from thiosemicarbazide and an aliphatic acid using polyphosphoric acid are summarized in the table below.

| Alkyl Group | Aliphatic Acid | Temperature (°C) | Reaction Time (minutes) | Yield (%) | Reference |

| Ethyl | Propionic Acid | 105-116 | 50 | 92.5 | google.com |

| Methyl | Acetic Acid | 105-116 | 50 | 89.1 | google.com |

Alternative Heterocyclization Approaches to 1,3,4-Thiadiazoles

Beyond the thiosemicarbazide route, other strategies exist for the formation of the 1,3,4-thiadiazole ring. One such method involves the oxidative cyclization of thiosemicarbazones. For instance, thiosemicarbazones can be treated with ferric chloride to yield 2-amino-5-substituted thiadiazoles. nih.gov

Another alternative is the conversion of 1,3,4-oxadiazoles into 1,3,4-thiadiazoles. This transformation can be achieved by heating the oxadiazole derivative with a sulfur source, such as phosphorus pentasulfide or Lawesson's reagent. This method is particularly useful for accessing thiadiazole derivatives from readily available oxadiazole precursors.

Regioselective Functionalization at C-2 of the Thiadiazole Ring

Once the 5-methyl-1,3,4-thiadiazole core is established, the next critical step is the introduction of the propan-2-one side chain at the C-2 position. This requires a regioselective functionalization reaction.

Introduction of the Propan-2-one Side Chain

A common strategy to introduce an acetonyl (propan-2-one) group onto a heterocyclic ring is through the alkylation of a suitable precursor. In this context, 5-methyl-1,3,4-thiadiazole-2-thiol (B7760102) serves as an excellent starting material. The thiol group at the C-2 position is nucleophilic and can readily react with an electrophile like chloroacetone (B47974).

The S-alkylation of 5-methyl-1,3,4-thiadiazole-2-thiol with chloroacetone in the presence of a base provides a direct route to introduce the propan-2-one side chain, attached via a thioether linkage.

Acylation and Alkylation Reactions for Ketone Linkage Formation

The formation of the ketone linkage can be achieved through various acylation and alkylation reactions. For instance, if a 2-amino-5-methyl-1,3,4-thiadiazole is used as the precursor, it can be first converted to a 2-chloro derivative. The subsequent reaction of the 2-chloro-5-methyl-1,3,4-thiadiazole (B1355064) with the enolate of acetone (B3395972) would lead to the formation of the target molecule.

Alternatively, a 2-hydrazinyl-5-methyl-1,3,4-thiadiazole (B1628499) intermediate could be reacted with an α-haloketone, such as chloroacetone, which could lead to the formation of a fused ring system or, under specific conditions, the desired side chain.

A study on the functionalization of 2-mercapto-5-methyl-1,3,4-thiadiazole (B193764) with various dihalogenoalkanes has demonstrated the feasibility of selective alkylation at the sulfur atom. mdpi.com While not directly forming a ketone, this work supports the principle of regioselective alkylation at the C-2 position.

Introduction of the 5-Methyl Substituent

The presence of the methyl group at the C-5 position is crucial for the identity of the target compound. The introduction of this substituent is typically designed into the initial stages of the synthesis, specifically during the formation of the thiadiazole ring.

As mentioned in section 2.1.1, the use of an acetyl-containing precursor, such as acetic acid or acetyl chloride, in the cyclization reaction with thiosemicarbazide directly leads to the formation of a 5-methyl-substituted 1,3,4-thiadiazole ring. nih.govgoogle.com For example, the reaction of thiosemicarbazide with acetic acid in the presence of polyphosphoric acid yields 2-amino-5-methyl-1,3,4-thiadiazole. google.com

Similarly, the synthesis of 5-methyl-1,3,4-thiadiazole-2-thiol can be achieved by reacting acetylhydrazine with carbon disulfide in a basic medium. This approach ensures that the methyl group is incorporated at the desired position from the outset of the synthetic sequence.

The following table summarizes the key precursors and reagents for introducing the 5-methyl substituent.

| Precursor 1 | Precursor 2 | Resulting 5-Methyl-1,3,4-thiadiazole | Reference |

| Thiosemicarbazide | Acetic Acid/Polyphosphoric Acid | 2-Amino-5-methyl-1,3,4-thiadiazole | google.com |

| Thiosemicarbazide | Acetyl Chloride | 2-Amino-5-methyl-1,3,4-thiadiazole | nih.gov |

| Acetylhydrazine | Carbon Disulfide | 5-Methyl-1,3,4-thiadiazole-2-thiol | - |

Table of Compounds

Advanced Synthetic Strategies

The synthesis of the 1,3,4-thiadiazole scaffold, the core of 1-(5-methyl-1,3,4-thiadiazol-2-yl)propan-2-one, has been an area of intense research. Advanced synthetic strategies offer significant advantages over classical methods, including increased efficiency, reduced environmental impact, and the ability to rapidly generate diverse libraries of compounds.

Multi-component Reactions in Thiadiazole Synthesis

Multi-component reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. This approach is highly valued for its atom economy, operational simplicity, and the ability to construct complex molecules in a convergent manner.

While a specific one-pot, multi-component reaction for the direct synthesis of this compound is not extensively documented, the principles of MCRs can be applied to construct the core 1,3,4-thiadiazole ring with the desired substitution pattern. A plausible three-component reaction could involve an acid hydrazide, a dithiocarbazate derivative, and an alkylating or acylating agent.

A notable example of an MCR for a related class of compounds involves the reaction of pyrazole-4-carbaldehyde, a 5-substituted-1,3,4-thiadiazol-2-amine, and 2-mercaptoacetic acid in ethanol (B145695) under ultrasound irradiation to produce thiazolidin-4-one derivatives. sci-hub.se Another approach involves the one-pot reaction of an aldehyde, a hydrazide, and Lawesson's reagent to yield 2,5-disubstituted-1,3,4-thiadiazoles. semanticscholar.org

A hypothetical multi-component approach for a precursor to the target molecule could involve the reaction of thioacetic acid, a hydrazine (B178648) derivative, and an aryl aldehyde under microwave irradiation, which has been shown to produce thiadiazinan-5-one derivatives in high yields. ijraset.com

Table 1: Illustrative Multi-component Reaction for a 1,3,4-Thiadiazole Precursor

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Solvent | Product | Yield (%) | Reference |

| Benzaldehyde | Thiohydrazide | Isothiocyanate | None | 2,5-disubstituted-1,3,4-thiadiazole | Good | sbq.org.br |

| Aldehyde | Hydrazide | Lawesson's Reagent | Toluene | 2,5-disubstituted-1,3,4-thiadiazole | 75-97 | semanticscholar.org |

| Pyrazole-4-carbaldehyde | 5-Aryl-1,3,4-thiadiazol-2-amine | 2-Mercaptoacetic acid | Ethanol (Ultrasound) | Thiazolidin-4-one hybrid | 91-97 | sci-hub.se |

Green Chemistry Principles and Sustainable Synthetic Routes

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key principles include the use of renewable feedstocks, alternative solvents, and energy-efficient methods.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions. researchgate.net The synthesis of 2,5-disubstituted-1,3,4-thiadiazoles has been successfully achieved using microwave assistance. For instance, the reaction of substituted aryl or alkyl acids with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride can be carried out under microwave irradiation to afford 2-amino-5-substituted-1,3,4-thiadiazoles in high yields and short reaction times. asianpubs.org Further functionalization to introduce the propan-2-one side chain would then be necessary. Another microwave-assisted method involves the thionation of diacylhydrazines with Lawesson's reagent followed by oxidative cyclization to produce 1,3,4-thiadiazoles in good yields. nih.gov

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields. The formation of transient cavitation bubbles creates localized high temperatures and pressures, providing the energy for chemical transformations. Ultrasound has been effectively used in the synthesis of various heterocyclic compounds, including 1,3,4-thiadiazoles. For example, a one-pot synthesis of 2,5-disubstituted-1,3,4-thiadiazoles has been achieved by the ultrasonic irradiation of a mixture of an acyl chloride, ammonium (B1175870) thiocyanate, and an N-arylglycine hydrazide. organic-chemistry.org This method boasts short reaction times and high yields. organic-chemistry.org The synthesis of thiazolidin-4-one derivatives incorporating a 1,3,4-thiadiazole moiety has also been efficiently conducted under ultrasonic irradiation. sci-hub.se

Table 2: Comparison of Conventional and Green Synthetic Methods for 1,3,4-Thiadiazole Synthesis

| Method | Reaction Time | Yield (%) | Conditions | Environmental Impact | Reference |

| Conventional Heating | 5-7 hours | 60-80 | Reflux in high-boiling solvents | Higher | nih.gov |

| Microwave Irradiation | 15 minutes | 75-95 | Solvent-free or minimal solvent | Lower | researchgate.netasianpubs.orgnih.gov |

| Ultrasound Irradiation | 55-65 minutes | 91-97 | Ethanol at 50 °C | Lower | sci-hub.se |

High-Throughput Synthesis and Library Generation

High-throughput synthesis (HTS) is a set of techniques used to rapidly synthesize and screen large numbers of different compounds. This is particularly valuable in drug discovery and materials science for identifying lead compounds. Solid-phase organic synthesis (SPOS) is a key enabling technology for HTS, where molecules are covalently bound to an insoluble polymer support during a series of chemical reactions.

The solid-phase synthesis of 1,3,4-thiadiazole libraries has been successfully developed. In one approach, a thiosemicarbazide resin is cyclized using a desulfurative agent to form a polymer-bound 2-amido-5-amino-1,3,4-thiadiazole. This resin can then be functionalized through various reactions, including alkylation and acylation, to introduce diversity. Finally, the desired 1,3,4-thiadiazole derivatives are cleaved from the solid support in high yields and purities.

For the synthesis of a library containing this compound, a similar solid-phase strategy could be envisioned. A resin-bound thiohydrazide could be acylated with a precursor to the propan-2-one side chain, followed by cyclization to form the 1,3,4-thiadiazole ring. The methyl group at the 5-position could be introduced from a suitable starting material or through a subsequent functionalization step. This approach would allow for the rapid generation of a library of analogs by varying the substituents at both the 2- and 5-positions of the thiadiazole core.

Table 3: Key Steps in a Hypothetical Solid-Phase Synthesis of a 1,3,4-Thiadiazole Library

| Step | Description | Reagents/Conditions | Purpose |

| 1. Resin Loading | Attachment of a suitable starting material to the solid support. | e.g., Wang resin, DIC, DMAP | Immobilization of the substrate. |

| 2. Acylation | Acylation of the resin-bound starting material. | Acyl chloride or carboxylic acid with a coupling agent. | Introduction of the R1 substituent. |

| 3. Thionation | Conversion of a carbonyl group to a thiocarbonyl. | Lawesson's reagent. | Preparation for cyclization. |

| 4. Cyclization | Formation of the 1,3,4-thiadiazole ring. | Dehydrating agent (e.g., POCl₃) or oxidative cyclization. | Construction of the heterocyclic core. |

| 5. Functionalization | Introduction of further diversity. | Alkyl halides, acyl halides, etc. | Generation of a diverse library. |

| 6. Cleavage | Release of the final products from the resin. | Trifluoroacetic acid (TFA). | Isolation of the pure compounds. |

Chemical Reactivity and Transformational Chemistry of 1 5 Methyl 1,3,4 Thiadiazol 2 Yl Propan 2 One

Reactivity of the 1,3,4-Thiadiazole (B1197879) Ring System

The 1,3,4-thiadiazole ring is an aromatic, electron-deficient heterocyclic system. chemicalbook.commdpi.com This electronic nature dictates its reactivity, rendering the ring carbons inert to electrophilic substitution but susceptible to nucleophilic attack. chemicalbook.comresearchgate.net Conversely, the pyridine-like nitrogen atoms are preferential sites for electrophilic attack. chemicalbook.com

Electrophilic Attack at Ring Nitrogens

The nitrogen atoms at positions 3 and 4 of the 1,3,4-thiadiazole ring possess lone pairs of electrons and are the most nucleophilic centers in the ring system. chemicalbook.com Consequently, they are prone to attack by electrophiles, such as alkylating or acylating agents. This reaction, known as quaternization, results in the formation of 1,3,4-thiadiazolium salts. nih.govbu.edu.egresearchgate.net For 1-(5-methyl-1,3,4-thiadiazol-2-yl)propan-2-one, this would involve the addition of an electrophile to one of the ring nitrogens, leading to a positively charged heterocyclic core. The specific nitrogen that is attacked can depend on the steric and electronic effects of the substituents on the ring. nih.gov

Table 1: Electrophilic Attack at Ring Nitrogens

| Reactant | Reagent (Electrophile) | Product Type |

|---|---|---|

| This compound | Alkyl Halide (e.g., CH₃I) | N-alkylated 1,3,4-thiadiazolium salt |

Nucleophilic Substitution Reactions on the Thiadiazole Core

The carbon atoms at the C2 and C5 positions of the 1,3,4-thiadiazole ring are electron-deficient due to the inductive effects of the adjacent sulfur and nitrogen atoms. chemicalbook.com This makes them susceptible to nucleophilic attack. chemicalbook.combu.edu.eg Facile nucleophilic substitution occurs when a good leaving group, such as a halogen, is present at one of these positions. mdpi.comnih.govbu.edu.eg

In the case of this compound, neither the methyl group at C5 nor the propan-2-one group at C2 are effective leaving groups. Therefore, the parent compound is not expected to undergo direct nucleophilic substitution at the ring carbons. However, derivatives of this compound, where the methyl group is replaced by a halogen, would be highly reactive towards a wide range of nucleophiles. bu.edu.eg

Ring-Opening and Rearrangement Reactions

The 1,3,4-thiadiazole ring is generally stable in acidic media but is susceptible to cleavage under strongly basic conditions. chemicalbook.commdpi.com Treatment with a strong base can lead to ring fission. chemicalbook.comnih.gov Additionally, certain substituted 1,3,4-thiadiazoles have been observed to undergo rearrangement reactions, sometimes in the presence of nucleophiles like methylamine, leading to the formation of different heterocyclic systems such as triazolinethiones. nih.gov

Chemical Transformations of the Propan-2-one Moiety

The propan-2-one side chain attached to the thiadiazole ring offers a variety of synthetic transformations typical of ketones, primarily involving the carbonyl group and the adjacent α-hydrogens.

Carbonyl Condensation Reactions

The presence of acidic α-hydrogens on the carbon adjacent to the carbonyl group allows this compound to participate in carbonyl condensation reactions. ncert.nic.in In the presence of a base, one of these α-hydrogens can be removed to form a nucleophilic enolate intermediate. fiveable.me This enolate can then attack an electrophilic carbonyl carbon of another molecule.

A key example is the Aldol condensation. ncert.nic.inlibretexts.org In a crossed or mixed Aldol condensation, the enolate of this compound can react with an aldehyde (that preferably has no α-hydrogens to prevent self-condensation) to form a β-hydroxy ketone. wikipedia.org Subsequent dehydration of this product can yield an α,β-unsaturated ketone, a conjugated enone. wikipedia.orglibretexts.org

Table 2: Carbonyl Condensation Reaction Example

| Reactant 1 | Reactant 2 | Catalyst | Initial Product | Final Product (after dehydration) |

|---|

Reduction and Oxidation Reactions of the Ketone

Reduction: The ketone functional group in the propan-2-one moiety is readily reduced to a secondary alcohol. fiveable.melibretexts.org This transformation can be achieved using various reducing agents, with sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) being the most common. fiveable.melibretexts.orgck12.org The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon. libretexts.org This converts the ketone into 1-(5-methyl-1,3,4-thiadiazol-2-yl)propan-2-ol.

Table 3: Reduction of the Ketone Moiety

| Starting Material | Reducing Agent | Product |

|---|---|---|

| This compound | Sodium borohydride (NaBH₄) | 1-(5-methyl-1,3,4-thiadiazol-2-yl)propan-2-ol |

Oxidation: Ketones are generally resistant to oxidation under mild conditions because they lack the hydrogen atom on the carbonyl carbon that is present in aldehydes. libretexts.orglibretexts.orgchemguide.co.uk Oxidation is possible only with strong oxidizing agents, such as potassium permanganate, but this process is typically destructive, causing cleavage of carbon-carbon bonds and resulting in a mixture of carboxylic acids. libretexts.orgorganicmystery.comjove.com

A more controlled oxidation is the Baeyer-Villiger oxidation, which uses a peroxycarboxylic acid (like m-CPBA) to convert a ketone into an ester. libretexts.org This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group. Applying this to this compound would yield either methyl (5-methyl-1,3,4-thiadiazol-2-yl)acetate or (5-methyl-1,3,4-thiadiazol-2-yl)methyl acetate, depending on the migratory aptitude of the adjacent groups.

Reactions at the Alpha-Carbon Atoms (e.g., halogenation, alkylation)

The methylene (B1212753) group situated between the carbonyl group and the thiadiazole ring, along with the terminal methyl group of the propan-2-one chain, represent the alpha-carbons of the molecule. These positions are susceptible to a variety of chemical transformations due to the electron-withdrawing nature of the adjacent carbonyl group, which enhances the acidity of the alpha-hydrogens.

Halogenation:

Alkylation:

Alkylation at the alpha-carbon of this compound would involve the formation of an enolate ion, typically by using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA). This enolate can then act as a nucleophile, attacking an alkyl halide to form a new carbon-carbon bond. The choice of base and reaction conditions can influence the formation of the kinetic versus the thermodynamic enolate, potentially allowing for regioselective alkylation at either the methylene or the terminal methyl group.

| Reaction Type | Reagents and Conditions | Expected Product | Notes |

| Halogenation | X₂, H⁺ (e.g., acetic acid) | Mono-halogenated product at the alpha-carbon | Reaction proceeds via an enol intermediate. |

| Halogenation | X₂, OH⁻ | Poly-halogenated product at the alpha-carbon | Reaction proceeds via an enolate intermediate. |

| Alkylation | 1. LDA, THF, -78 °C; 2. R-X | Alpha-alkylated ketone | LDA is a strong base that favors the formation of the kinetic enolate. |

Synthesis of Hybrid Molecules and Conjugates Utilizing this compound as a Building Block

The presence of a reactive ketone functionality makes this compound a valuable building block for the synthesis of more complex hybrid molecules and conjugates. Two common strategies for elaborating the ketone moiety are the Claisen-Schmidt condensation and the Mannich reaction.

Claisen-Schmidt Condensation:

This reaction involves the base-catalyzed condensation of an aldehyde or ketone with another carbonyl compound that has an alpha-hydrogen. In the context of this compound, it can react with various aromatic or heterocyclic aldehydes in the presence of a base (e.g., NaOH or KOH) to form chalcone-like structures. These α,β-unsaturated ketones are known pharmacophores and serve as versatile intermediates for the synthesis of various heterocyclic compounds.

Mannich Reaction:

The Mannich reaction is a three-component condensation involving a compound with an active hydrogen (in this case, the alpha-hydrogens of the ketone), an amine (primary or secondary), and a non-enolizable aldehyde (typically formaldehyde). This reaction would lead to the introduction of an aminomethyl group at the alpha-position of the ketone, providing a straightforward method to synthesize novel Mannich bases. These products can exhibit a wide range of biological activities and can be further modified.

| Reaction | Reactants | Product Type | Significance |

| Claisen-Schmidt Condensation | This compound, Aromatic/Heterocyclic Aldehyde, Base | Chalcone-like α,β-unsaturated ketone | Synthesis of biologically active scaffolds and heterocyclic precursors. |

| Mannich Reaction | This compound, Formaldehyde, Primary/Secondary Amine | Mannich Base (β-amino ketone) | Introduction of an aminomethyl group for further functionalization and potential biological activity. |

Biological Activity Research and Mechanistic Investigations of 1 5 Methyl 1,3,4 Thiadiazol 2 Yl Propan 2 One and Its Analogs

General Biological Significance of Thiadiazole-Containing Heterocycles as Research Targets

The 1,3,4-thiadiazole (B1197879) ring is a five-membered heterocyclic structure containing one sulfur and two nitrogen atoms. mdpi.com This scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a multitude of biologically active compounds. researchgate.net The high aromaticity of the ring provides significant in vivo stability and is associated with minimal toxicity. nih.gov Furthermore, the mesoionic nature of 1,3,4-thiadiazoles allows them to readily cross cellular membranes and interact effectively with biological targets like proteins and DNA. nih.govnih.gov These favorable physicochemical and pharmacokinetic properties make the thiadiazole scaffold a focal point for the development of new therapeutic agents. nih.gov

The research interest in 1,3,4-thiadiazole scaffolds stems from their remarkable chemical versatility and the wide array of pharmacological activities their derivatives have demonstrated. researchgate.neteurekaselect.com Modifications to the thiadiazole ring have been shown to yield potent and effective compounds with a broad therapeutic spectrum. mdpi.com Consequently, 1,3,4-thiadiazole and its derivatives are extensively studied for their potential as antimicrobial, anticancer, anti-inflammatory, anticonvulsant, antitubercular, and antiviral agents. researchgate.netsemanticscholar.orgnih.gov The structural versatility of these derivatives allows for the fine-tuning of their pharmacological effects, making them valuable candidates for drug development across various medical fields. researchgate.net The wide-ranging biological activities include:

Antimicrobial Activity: Derivatives have shown significant activity against bacteria, fungi, and some viruses. researchgate.net

Anticancer Activity: Many derivatives exhibit anticancer properties against various human cancer cell lines by inhibiting pathways involved in cancer cell proliferation or by inducing apoptosis. researchgate.netbenthamdirect.com

Central Nervous System (CNS) Effects: Certain analogs influence the CNS, displaying anticonvulsant, antidepressant, analgesic, and anxiolytic effects. researchgate.netbenthamdirect.com

Antiparasitic Activity: Thiadiazole derivatives have been investigated as potential treatments for parasitic diseases like leishmaniasis and malaria. nih.gov

Other Activities: The pharmacological profile extends to diuretic, anti-HIV, anti-diabetic, and herbicidal properties. mdpi.comnih.gov

Molecular Mechanisms of Interaction with Biological Targets

The diverse biological effects of 1,3,4-thiadiazole derivatives are a result of their ability to interact with a wide range of molecular targets. Their structure allows them to bind to enzymes, interact with nucleic acids, and modulate receptor functions.

A primary mechanism through which 1,3,4-thiadiazole derivatives exert their biological effects is the inhibition or modulation of various enzymes. nih.gov Their ability to act as inhibitors for several key enzymes makes them attractive for therapeutic development. bepls.com Molecular targets for 1,3,4-thiadiazoles include carbonic anhydrase (CA), cyclooxygenase (CO), protein kinases like c-Src/Abl tyrosine kinase, matrix metalloproteinases (MMPs), and phosphodiesterases (PDEs). benthamdirect.comnih.govresearchgate.net

Specific examples of enzyme inhibition by thiadiazole derivatives include:

Carbonic Anhydrase (CA): As inhibitors, they can bind to the zinc ion in the active site of CA, interfering with its enzymatic activity. bepls.com A 1,3,4-thiadiazole-2-sulfonamide (B11770387) derivative showed excellent inhibitory activity against Plasmodium falciparum carbonic anhydrase (pfCA). nih.gov

Tyrosine Kinases: Derivatives have been developed as inhibitors of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2), key enzymes in cancer progression. nih.gov For instance, certain 1,3,4-thiadiazole hybrids showed strong EGFR inhibitory effects with IC₅₀ values as low as 0.08 µM. mdpi.com

Inosine Monophosphate Dehydrogenase (IMPDH): This enzyme is crucial for cancer cell proliferation, and some 2-amino-1,3,4-thiadiazole (B1665364) derivatives are known to inhibit its function. nih.gov The thiadiazole moiety binds to the enzyme's active site through hydrogen bonding and hydrophobic interactions. bepls.com

Other Enzymes: Thiadiazole derivatives have also been found to inhibit histone deacetylase (HDAC), topoisomerase II, focal adhesion kinase (FAK), and glutaminase, all of which are significant targets in cancer therapy. nih.govbepls.com

Table 1: Enzyme Inhibition by 1,3,4-Thiadiazole Derivatives

| Target Enzyme | Compound Type | Reported Inhibition | Reference |

| Epidermal Growth Factor Receptor (EGFR) | 1,3,4-Thiadiazole hybrid (32a) | IC₅₀ = 0.08 µM | mdpi.com |

| Epidermal Growth Factor Receptor (EGFR) | 1,3,4-Thiadiazole hybrid (32d) | IC₅₀ = 0.30 µM | mdpi.com |

| Lysine-Specific Demethylase 1 (LSD1) | 1,3,4-Thiadiazole derivative (22d) | IC₅₀ = 0.04 µM | mdpi.com |

| Plasmodium falciparum Carbonic Anhydrase (pfCA) | 1,3,4-Thiadiazole-2-sulfonamide (18) | Kᵢ = 0.192 µM | nih.gov |

| Histone Deacetylase 1 (HDAC1) | 2,5-diphenyl-1,3,4-thiadiazole hydroxamate (4j) | IC₅₀ = 15 nM | researchgate.net |

The structural characteristics of the 1,3,4-thiadiazole ring enable it to interact with nucleic acids, primarily DNA. mdpi.com This interaction can disrupt crucial cellular processes like DNA replication, leading to cytotoxic effects, particularly in cancer cells. nih.gov The 1,3,4-thiadiazole ring is considered a bioisostere of pyrimidine, a core structure in nucleic bases, which may contribute to its ability to interfere with genetic processes. nih.gov

Mechanisms of interaction with nucleic acids include:

Inhibition of DNA Enzymes: Certain derivatives can inhibit DNA polymerases by binding to their active sites, preventing the incorporation of nucleotides and disrupting DNA replication. bepls.com They also act as inhibitors of topoisomerases, enzymes that regulate DNA supercoiling. bepls.com

Direct DNA Binding: Studies have demonstrated that some 1,3,4-thiadiazole derivatives can bind directly to calf thymus DNA (CT-DNA). nih.govrsc.org Spectroscopic studies suggest an intercalation mode of binding, where the molecule inserts itself between the base pairs of the DNA double helix. researchgate.net This interaction can interfere with DNA replication and transcription. mdpi.com

Beyond enzyme and nucleic acid interactions, 1,3,4-thiadiazole derivatives can act as ligands for cellular receptors, thereby modulating signal transduction pathways. A notable example is their activity as agonists for the human secretin receptor (hSecR), a G-protein coupled receptor.

Research has identified 1,3,4-thiadiazole-based molecules as the first non-peptidyl agonists of the hSecR. nih.gov These small molecules can activate the receptor, initiating downstream signaling cascades. This activity is significant for potential therapeutic applications in conditions where hSecR activation is beneficial. nih.gov The potency of these compounds is determined by their specific structural features, which dictate the strength and efficacy of the ligand-receptor interaction. nih.gov

Table 2: Agonist Activity of a 1,3,4-Thiadiazole Derivative at the Human Secretin Receptor (hSecR)

| Receptor | Compound Type | Activity | Reported Potency (EC₅₀) | Reference |

| Human Secretin Receptor (hSecR) | 1,3,4-Thiadiazole Analog (Compound 1) | Agonist | 17.6 µM | nih.gov |

| Human Secretin Receptor (hSecR) | 1,3,4-Thiadiazole Analog (Compound 1) | Positive Allosteric Modulator (PAM) | 12.3 µM | nih.gov |

Structure-Activity Relationship (SAR) Studies for 1-(5-Methyl-1,3,4-thiadiazol-2-yl)propan-2-one Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. researchgate.net For the 1,3,4-thiadiazole class, SAR studies have provided critical insights into optimizing their pharmacological profiles. researchgate.net The efficacy of these compounds is highly dependent on the nature and position of substituents on the thiadiazole ring and its appended groups. nih.gov

While specific SAR data for derivatives of this compound are not extensively detailed in the reviewed literature, broader SAR studies on analogous 1,3,4-thiadiazole scaffolds offer valuable guidance for designing potent molecules.

Key SAR findings for 1,3,4-thiadiazole derivatives include:

Substituents on Phenyl Rings: In a series of hSecR agonists, modifications to a phenyl ring attached to the thiadiazole core significantly impacted potency. For example, replacing the phenyl ring with various 5- or 6-membered heterocycles (like pyridyl, imidazole, or thiophene) led to a drastic reduction or complete loss of agonist activity. nih.gov

Role of the Amino Group: In a series of c-Jun N-Terminal Kinase (JNK) inhibitors, modifications to the amine group on a 5-amino-1,3,4-thiadiazole-2-thiol (B144363) scaffold did not lead to an increase in potency. nih.gov

Impact of Alkyl and Linker Groups: For a series of antibacterial 1,3,4-thiadiazoles, the structure of an alkyl substituent and the nature of a sulfur-based linker (e.g., -S-, -SO-, or -SO₂-) were found to dramatically influence the activity against Helicobacter pylori. researchgate.net

Anticancer Activity: For anticancer 2-amino-1,3,4-thiadiazole derivatives, introducing an aromatic ring at the 5th position of the thiadiazole core generally enhances the effect. nih.gov The specific chemical nature and position of substituents on this aromatic ring, as well as the substituent on the amino group, are crucial for efficacy. nih.gov For example, in one study, a compound bearing a propenyl group on the amino moiety exhibited the most potent antiproliferative activity against breast and colon cancer cell lines. mdpi.com

These studies collectively demonstrate that the biological activity of 1,3,4-thiadiazole derivatives can be precisely modulated by strategic structural modifications, highlighting the importance of SAR in the development of novel therapeutic agents based on this scaffold.

Influence of Substituents on Molecular Interactions and Potency

For instance, in a series of 2,5-disubstituted 1,3,4-thiadiazoles, the introduction of various aryl and amino groups has been shown to impact their antituberculosis activity. acs.orgnih.gov The specific placement of electron-donating or electron-withdrawing groups on a phenyl ring attached to the thiadiazole core can lead to substantial differences in biological efficacy. researchgate.net For example, studies on honokiol (B1673403) derivatives bearing a 1,3,4-thiadiazole scaffold revealed that substituents on a phenyl ring at position 2 of the thiadiazole, such as phenyl, para-tolyl, and para-methoxyphenyl groups, had a favorable effect on anticancer activity. nih.gov

In the context of this compound, the methyl group at position 5 and the propan-2-one moiety at position 2 are key determinants of its activity. Alterations to these substituents would be expected to modulate its biological profile. For example, replacing the methyl group with other alkyl or aryl groups could influence binding affinity to target proteins. Similarly, modifications to the propan-2-one side chain, such as changing the length of the alkyl chain or introducing different functional groups, could significantly impact potency. Studies on related 1,3,4-thiadiazole derivatives have shown that even minor changes, like the replacement of a sulfide (B99878) group with a sulfinyl group, can increase the inhibition of viral DNA. mdpi.com

The following table summarizes the observed influence of different substituents on the biological activity of various 1,3,4-thiadiazole analogs, providing insights into potential modifications of this compound.

| General Structure | Substituent (R) | Observed Biological Activity | Reference |

| 2-amino-5-R-1,3,4-thiadiazole | Phenylamino-5-(4-fluorophenyl) | Highest inhibitory activity against Mycobacterium tuberculosis | acs.orgnih.gov |

| 2-R-5-(honokiol)-1,3,4-thiadiazole | Phenyl, p-tolyl, p-methoxyphenyl | Favorable anticancer activity | nih.gov |

| 5-R-1,3,4-thiadiazole-2-thione | N-(aryl)-2-chloroacetamides | Potent anticancer agents | nih.gov |

| 2-R-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazole | Iminothiazolidin-4-one derivatives | Potent activity against Gram-positive bacteria and H. pylori | nih.gov |

Conformational Aspects and Binding Affinity

The three-dimensional conformation of a molecule is crucial for its interaction with a biological target. The binding affinity of 1,3,4-thiadiazole derivatives is dictated by their ability to adopt a conformation that is complementary to the binding site of a target protein. Molecular modeling and docking studies are frequently employed to investigate these interactions and to rationalize the observed structure-activity relationships. nih.gov

For example, in the development of human adenosine (B11128) A3 receptor antagonists, molecular modeling suggested that the dramatic differences in binding affinities between two regioisomers of thiadiazole analogues were due to their distinct binding modes within the receptor's binding pocket. nih.gov These studies indicated that specific hydrogen bonds and hydrophobic interactions between the thiadiazole derivative and amino acid residues of the receptor were critical for high affinity. nih.gov The nitrogen atoms of the thiadiazole ring can act as hydrogen bond acceptors, forming key interactions with the target protein. nih.gov

In the case of this compound, its conformational flexibility, particularly around the bond connecting the propan-2-one side chain to the thiadiazole ring, will influence how it presents its functional groups to a binding site. The methyl group at position 5 can also play a role in orienting the molecule within a binding pocket. Computational studies on similar compounds have highlighted the importance of such interactions in determining biological activity. figshare.com For instance, docking studies of 1,3,4-thiadiazole derivatives into the active site of dihydrofolate reductase (DHFR) revealed that specific hydrogen bonds and arene-arene interactions were crucial for potent inhibition. nih.gov

Synergistic Effects in Multi-Component Biological Systems

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a strategy employed to develop new derivatives with synergistic biological activities. nih.gov This approach can lead to compounds with enhanced potency, improved selectivity, and a reduced likelihood of developing drug resistance. nih.gov

The 1,3,4-thiadiazole scaffold has been successfully incorporated into hybrid molecules to achieve synergistic effects. For example, the combination of the thiadiazole and indole (B1671886) moieties has resulted in derivatives with potent anticancer properties. nih.gov Similarly, the fusion of the 1,3,4-thiadiazole ring with an imidazo[2,1-b]thiazole (B1210989) scaffold has yielded compounds with significant antiproliferative activity.

Development of Biological Probes and Chemical Tools

The diverse biological activities of 1,3,4-thiadiazole derivatives make them valuable candidates for the development of biological probes and chemical tools to study various cellular processes. nih.gov Their ability to interact with a range of biological targets, including enzymes and receptors, allows for the design of specific inhibitors or modulators that can be used to investigate biological pathways. nih.gov

For instance, potent and selective inhibitors of specific enzymes, such as c-Src/Abl tyrosine kinase, based on the 1,3,4-thiadiazole scaffold, can serve as chemical tools to probe the roles of these enzymes in cell signaling and disease progression. nih.gov The development of fluorescently labeled 1,3,4-thiadiazole derivatives could also enable their use as probes for imaging and tracking their interactions with cellular targets.

Given the broad spectrum of activities reported for 1,3,4-thiadiazole analogs, it is plausible that this compound or its optimized derivatives could be developed into specific probes. For example, if a derivative shows high affinity and selectivity for a particular enzyme, it could be modified to incorporate a reporter group (e.g., a fluorophore or a biotin (B1667282) tag) to facilitate the study of that enzyme's function and localization within cells. The structure-activity relationship data gathered for these compounds is essential for designing such targeted chemical tools.

Coordination Chemistry and Supramolecular Interactions of 1 5 Methyl 1,3,4 Thiadiazol 2 Yl Propan 2 One

Ligand Properties of the 1,3,4-Thiadiazole (B1197879) Ring and Propan-2-one Moiety

The ligating behavior of 1-(5-methyl-1,3,4-thiadiazol-2-yl)propan-2-one is dictated by the presence of multiple potential donor atoms. The 1,3,4-thiadiazole ring, a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms, is a well-established pharmacophore and a versatile building block in coordination chemistry. mdpi.com The nitrogen atoms of the thiadiazole ring, with their available lone pairs of electrons, are primary sites for coordination with metal ions. mdpi.comasianpubs.org Spectroscopic studies on metal complexes of similar 1,3,4-thiadiazole derivatives have shown that coordination frequently occurs through one of the ring nitrogen atoms. mdpi.com This interaction is evidenced by shifts in the characteristic infrared (IR) stretching frequencies of the C=N bond within the thiadiazole ring upon complexation. mdpi.com

The propan-2-one moiety introduces an additional coordination site through its carbonyl oxygen atom. While the carbonyl group is a weaker donor than the nitrogen atoms of the thiadiazole ring, it can participate in chelation, particularly when the geometry of the ligand allows for the formation of a stable five- or six-membered ring with the metal center. The involvement of the carbonyl oxygen in coordination would be expected to cause a shift in its corresponding IR stretching frequency. The interplay between the thiadiazole nitrogen and the carbonyl oxygen allows for the possibility of the ligand acting in a monodentate fashion, coordinating solely through a nitrogen atom, or as a bidentate chelating agent, involving both a nitrogen and the oxygen atom. The specific coordination mode adopted will be influenced by factors such as the nature of the metal ion, the reaction conditions, and the steric constraints of the ligand itself.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound can be achieved through standard coordination chemistry techniques. A common method involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.govresearchgate.net The choice of solvent is crucial to ensure the dissolution of both the ligand and the metal salt, with alcohols such as methanol (B129727) or ethanol (B145695) being commonly employed. The reaction mixture is typically heated under reflux to facilitate the complexation process. mdpi.com The resulting metal complexes often precipitate from the solution upon cooling and can be isolated by filtration, washed with a suitable solvent to remove any unreacted starting materials, and dried.

The characterization of these newly synthesized complexes relies on a combination of spectroscopic and analytical methods.

Infrared (IR) Spectroscopy: As previously mentioned, IR spectroscopy is a powerful tool for determining the coordination sites of the ligand. A shift in the vibrational frequencies of the C=N bond of the thiadiazole ring and the C=O bond of the propan-2-one moiety upon complexation provides direct evidence of their involvement in bonding with the metal ion. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide valuable information about the structure of the complex in solution. Changes in the chemical shifts of the protons and carbons of the ligand upon coordination can help to elucidate the binding mode.

Electronic Spectroscopy (UV-Vis): The electronic spectra of the complexes can provide insights into the geometry of the coordination sphere around the metal ion. The d-d transitions of the metal ion are sensitive to the ligand field, and their analysis can help in assigning the coordination geometry (e.g., octahedral, tetrahedral, or square planar).

Elemental Analysis: This technique is used to determine the empirical formula of the complex, providing information on the ligand-to-metal stoichiometry.

Molar Conductance Measurements: The molar conductivity of a solution of the complex can be measured to determine whether the complex is an electrolyte or a non-electrolyte, which helps in understanding the nature of the counter-ions. asianpubs.org

| Technique | Information Gained |

| Infrared (IR) Spectroscopy | Identification of coordination sites (N of thiadiazole, O of propan-2-one) |

| Nuclear Magnetic Resonance (NMR) | Elucidation of solution-state structure for diamagnetic complexes |

| Electronic (UV-Vis) Spectroscopy | Determination of coordination geometry around the metal ion |

| Elemental Analysis | Determination of ligand-to-metal stoichiometry |

| Molar Conductance | Assessment of the electrolytic nature of the complex |

| X-ray Crystallography | Definitive determination of solid-state structure and bonding |

Theoretical Studies on Metal-Ligand Binding (e.g., DFT Calculations of Coordination Modes)

Theoretical methods, particularly Density Functional Theory (DFT), are invaluable for complementing experimental data and providing a deeper understanding of the metal-ligand interactions in complexes of this compound. DFT calculations can be employed to model the geometries of different possible coordination modes and to predict their relative stabilities. nih.gov

For this ligand, theoretical studies could investigate the energetics of monodentate coordination through either of the thiadiazole nitrogen atoms versus bidentate chelation involving one nitrogen atom and the carbonyl oxygen. Such calculations can help to predict the most favorable binding mode for a given metal ion. Furthermore, analysis of the molecular orbitals involved in the metal-ligand bonding can provide insights into the nature of the interaction, whether it is predominantly electrostatic or covalent. nih.gov The calculated vibrational frequencies from DFT can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes and to confirm the proposed coordination geometry. These theoretical approaches can also be used to predict other properties of the complexes, such as their electronic spectra and magnetic properties, which can then be compared with experimental results for validation.

Potential Applications in Catalysis and Material Science

Metal complexes derived from 1,3,4-thiadiazole-based ligands have shown promise in a variety of applications, particularly in the fields of catalysis and material science. The versatility of the 1,3,4-thiadiazole scaffold allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, which can in turn influence their catalytic activity and material properties. acs.org

In catalysis, transition metal complexes containing 1,3,4-thiadiazole ligands have been explored for their potential in various organic transformations. researchgate.net The presence of both nitrogen and potentially oxygen donor atoms in this compound could lead to the formation of stable and catalytically active metal centers. These complexes could potentially be active in oxidation, reduction, or cross-coupling reactions.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Methodologies with Enhanced Selectivity

While classical methods for synthesizing 2,5-disubstituted 1,3,4-thiadiazoles, often involving the cyclization of thiosemicarbazides, are well-established, there is room for the development of more efficient and selective synthetic routes. researchgate.netresearchgate.net Future research could focus on greener synthetic approaches, minimizing the use of hazardous reagents and solvents. mdpi.com Methodologies that offer greater control over substitution patterns on the thiadiazole ring would be particularly valuable for creating a library of analogs for structure-activity relationship (SAR) studies. The use of microwave-assisted synthesis, for instance, has been shown to reduce reaction times and improve yields for similar heterocyclic compounds and could be explored for the synthesis of 1-(5-methyl-1,3,4-thiadiazol-2-yl)propan-2-one and its derivatives. bu.edu.eg

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Potential Advantages | Key Research Focus |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, cleaner reactions. | Optimization of reaction conditions (temperature, time, power). |

| Green Chemistry Approaches | Use of eco-friendly solvents (e.g., deep eutectic solvents), reduced waste. | Screening of green solvents and catalysts for efficacy. mdpi.com |

| Flow Chemistry | Improved safety, scalability, and reproducibility. | Development of continuous flow processes for synthesis. |

Design and Synthesis of Advanced Derivatives with Tunable Reactivity

Table 2: Potential Advanced Derivatives and Their Rationale

| Derivative Class | Synthetic Strategy | Rationale for Synthesis |

|---|---|---|

| Schiff Bases | Condensation with primary amines. | Often exhibit enhanced antimicrobial and anticancer activities. mdpi.com |

| Hydrazones | Reaction with hydrazine (B178648) derivatives. | Known to possess a broad spectrum of biological activities. |

| α-Halo Ketones | Halogenation of the propan-2-one moiety. | Useful intermediates for further functionalization. |

In-depth Mechanistic Elucidation of Biological Actions

The 1,3,4-thiadiazole (B1197879) scaffold is present in numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. researchgate.netnih.gov A crucial area of future research will be to screen this compound and its derivatives for various biological activities and, subsequently, to elucidate their mechanisms of action. This would involve a combination of in vitro and in vivo studies to identify specific molecular targets. researchgate.net For instance, if a derivative shows significant anticancer activity, further studies would be needed to determine if it acts through apoptosis induction, cell cycle arrest, or inhibition of specific enzymes like kinases. nih.gov Molecular docking studies can also provide insights into the binding interactions with target proteins. mdpi.com

Exploration of Chemoinformatic and Machine Learning Approaches for Compound Discovery

Chemoinformatic and machine learning tools are becoming increasingly important in modern drug discovery. mdpi.com These computational approaches can be employed to predict the physicochemical properties, biological activities, and potential toxicity of novel derivatives of this compound before their synthesis. By building quantitative structure-activity relationship (QSAR) models based on a library of synthesized and tested compounds, it will be possible to identify key structural features responsible for a desired biological effect. This in silico screening can significantly accelerate the discovery of new lead compounds and reduce the costs associated with experimental screening. mdpi.com

Potential in Advanced Functional Materials (e.g., polymers, sensors)

Beyond their biological applications, 1,3,4-thiadiazole derivatives have shown promise in the development of advanced functional materials. researchgate.net The unique electronic properties of the thiadiazole ring make it an attractive building block for organic light-emitting diodes (OLEDs), sensors, and corrosion inhibitors. lifechemicals.commdpi.com Future research should explore the potential of this compound as a monomer or functional additive in the creation of novel polymers. The coordination capabilities of the nitrogen and sulfur atoms in the thiadiazole ring could also be exploited for the development of chemosensors for the detection of metal ions. mdpi.com The thermal stability and optical properties of this compound and its derivatives warrant investigation for their potential use in materials science. researchgate.net

Q & A

Basic: What are the common synthetic routes for 1-(5-methyl-1,3,4-thiadiazol-2-yl)propan-2-one?

The compound is typically synthesized via cyclization reactions involving thiosemicarbazides or hydrazine derivatives. A two-step methodology is often employed:

Step 1 : Formation of the 1,3,4-thiadiazole core by reacting thiosemicarbazides with ketones or aldehydes under acidic conditions. For example, 2-amino-5-methyl-1,3,4-thiadiazole can be condensed with propan-2-one derivatives using thioglycolic acid or DCC (dicyclohexylcarbodiimide) as coupling agents .

Step 2 : Purification via recrystallization from ethanol-DMF mixtures to achieve high yields (>70%). Reaction conditions (e.g., reflux temperature, solvent polarity) are critical for minimizing side products like thiazolidinones .

Advanced: How can researchers address challenges in crystallographic refinement of this compound?

Crystallographic refinement of thiadiazole derivatives often requires:

- Software Tools : Use SHELXL for anisotropic displacement parameter refinement and WinGX for data validation. For twinned crystals, SHELXL’s TWIN command is essential .

- Data Handling : High-resolution data (≤1.0 Å) improves accuracy. Atomic coordinates and displacement parameters (Tables 1–3 in crystallographic studies) must be cross-validated using metrics like R-factors and electron density maps .

- Troubleshooting : For poorly resolved structures, consider alternative space groups or employ SHELXD for phase problem resolution .

Basic: What spectroscopic methods are used to characterize this compound?

Key techniques include:

- IR Spectroscopy : Identifies C=N (1650–1600 cm⁻¹) and C-S (690–620 cm⁻¹) stretching vibrations .

- NMR Spectroscopy : ¹H NMR detects methyl groups (δ 2.5–2.7 ppm for thiadiazole-CH₃) and ketone protons (δ 3.1–3.3 ppm). ¹³C NMR confirms the carbonyl carbon (δ ~200 ppm) .

- UV-Vis : Absorbance near 270–290 nm indicates π→π* transitions in the thiadiazole ring .

Advanced: How should researchers analyze contradictory bioactivity data across studies?

Contradictions in biological activity (e.g., IC₅₀ values) may arise from:

- Structural Modifications : Substituents on the thiadiazole ring (e.g., nitro, chloro) significantly alter electronic properties and binding affinity. For example, 3f (IC₅₀ = 46.34 µmol L⁻¹) outperforms 3s (IC₅₀ = 161.93 µmol L⁻¹) due to nitro-group electron-withdrawing effects .

- Assay Conditions : Variations in cell lines (e.g., MCF-7 vs. HeLa), solvent polarity, or incubation time can skew results. Normalize data using internal standards like DPPH for antioxidant assays .

- Statistical Validation : Apply multivariate analysis to isolate variables (e.g., ANOVA for dose-response curves) .

Basic: What are the key steps in optimizing reaction yields for this compound?

- Stoichiometry : Maintain a 1:1 molar ratio of thiadiazole precursor to ketone to avoid dimerization.

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility, while ethanol minimizes byproducts during reflux .

- Catalysts : Use DCC or HOBt (hydroxybenzotriazole) to accelerate cyclization. Monitor progress via TLC (Rf ~0.5 in ethyl acetate/hexane) .

Advanced: What computational methods predict the compound’s reactivity and binding modes?

- DFT Calculations : Gaussian 09 or ORCA can model electron density distributions, HOMO-LUMO gaps, and Fukui indices to predict nucleophilic/electrophilic sites .

- Molecular Docking : AutoDock Vina or Schrödinger Suite identifies binding interactions with biological targets (e.g., EGFR kinase). Docking scores correlate with experimental IC₅₀ values for thiadiazole-triazole hybrids .

- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .

Basic: How is the compound’s purity validated post-synthesis?

- HPLC : Use C18 columns with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min .

- Melting Point : Compare observed mp (e.g., 191–193°C) with literature values to detect impurities .

- Elemental Analysis : Carbon and nitrogen percentages should deviate <0.4% from theoretical values .

Advanced: What strategies resolve ambiguities in X-ray powder diffraction (XRPD) patterns?

- Le Bail Refinement : Fit experimental patterns to theoretical models using TOPAS or GSAS-II.

- Polymorph Screening : Vary crystallization solvents (e.g., methanol vs. acetone) to isolate distinct polymorphs.

- Synchrotron Data : High-flux X-rays improve signal-to-noise ratios for low-crystallinity samples .

Basic: What biological assays are relevant for evaluating this compound?

- Anticancer : MTT assay on human cancer cell lines (e.g., MCF-7, IC₅₀ ≤150 µmol L⁻¹) .

- Antioxidant : DPPH radical scavenging (IC₅₀ ≤10 µmol L⁻¹ for potent derivatives) .

- Antimicrobial : Agar diffusion against Gram-negative (E. coli) and Gram-positive (S. aureus) strains .

Advanced: How do pH and solvent environment affect the compound’s fluorescence properties?

- pH Sensitivity : Fluorescence intensity peaks at pH 7–8 due to deprotonation of the thiadiazole ring. Below pH 5, protonation quenches emission .

- Solvent Effects : Acetonitrile enhances quantum yield (Φ = 0.42) via reduced polarity, while water induces aggregation-caused quenching .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.